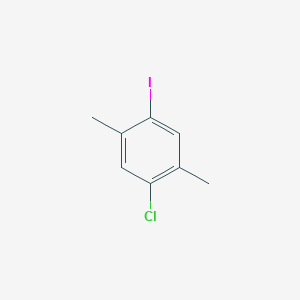

1-Chloro-4-iodo-2,5-dimethylbenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Chloro-4-iodo-2,5-dimethylbenzene is a chemical compound with the molecular formula C8H8ClI . It has a molecular weight of 266.51 . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for 1-Chloro-4-iodo-2,5-dimethylbenzene is 1S/C8H8ClI/c1-5-4-8(10)6(2)3-7(5)9/h3-4H,1-2H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis

1-Chloro-4-iodo-2,5-dimethylbenzene is a powder that is stored at room temperature .科学的研究の応用

Chromatographic Analysis

In analytical chemistry, chloro derivatives of dimethylbenzene, including compounds similar to 1-Chloro-4-iodo-2,5-dimethylbenzene, have been studied for their chromatographic properties. Bermejo, Blanco, and Guillén (1985) explored the capillary gas chromatography of chloro derivatives of 1,4-dimethylbenzene, demonstrating the utility of these compounds in separation science and the prediction of boiling points through empirical relationships between Kovats retention indices and physico-chemical properties (Bermejo et al., 1985).

Organometallic Chemistry and Catalysis

In the field of organometallic chemistry, aryl(dimethyl)gallium compounds, including derivatives of dimethylbenzene, have been synthesized and analyzed for their structure and redistribution reactions. Jutzi, Izundu, Neumann, Mix, and Stammler (2008) explored the interaction of diphenylmercury with trimethylgallium to form dimethyl(phenyl)gallium compounds, revealing insights into the coordination geometry and stability of these organometallic complexes (Jutzi et al., 2008).

Advanced Materials and Environmental Applications

Carbazole-bearing porous organic polymers, synthesized using chloromethyl-benzene derivatives, have shown exceptional performance in iodine vapor adsorption, indicating their potential for addressing environmental issues. Xiong, Tang, Pan, Li, Tang, and Yu (2019) developed polymers with a unique mulberry-like morphology, offering a novel approach to efficient iodine sorption and highlighting the versatility of chloro-derivatives in material science (Xiong et al., 2019).

Chemical Synthesis and Mechanistic Studies

The electrophilic chlorination of arenes and heterocycles using chloro-1,2-benziodoxol-3-one has been demonstrated as an efficient method for chlorination, applicable to nitrogen-containing heterocycles, arenes, BODIPY dyes, and pharmaceuticals. This methodology, highlighting the reagent's practicality and potential for industrial application, showcases the broader applicability of chlorination reactions in synthetic chemistry (Wang et al., 2016).

Safety and Hazards

This compound is associated with several hazard statements, including H302, H312, and H332 . These codes indicate that the compound can be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fumes/gas/mist/vapors/spray and washing thoroughly after handling .

作用機序

Mode of Action

The compound could potentially undergo electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom in the aromatic ring . The presence of electron-donating methyl groups and electron-withdrawing halogens (chlorine and iodine) could influence the reactivity of the compound.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s reactivity and stability. For example, the compound might be more reactive under acidic conditions, which could facilitate electrophilic aromatic substitution reactions .

特性

IUPAC Name |

1-chloro-4-iodo-2,5-dimethylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClI/c1-5-4-8(10)6(2)3-7(5)9/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIXURTWFADPUCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1I)C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClI |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.50 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-3-[4-[(2-Methylpropan-2-yl)oxy]phenyl]-2-(prop-2-enoxycarbonylamino)propanoic acid](/img/structure/B2975495.png)

![Benzyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2975497.png)

![(Z)-methyl 2-(2-((2-(4-chlorophenoxy)acetyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2975503.png)

![1-(2-chlorophenyl)-N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}methanesulfonamide](/img/structure/B2975508.png)

![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-((tetrahydro-2H-pyran-4-yl)methyl)propanamide](/img/structure/B2975510.png)

![5-((4-Benzylpiperidin-1-yl)(3-bromophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2975511.png)

![2-[6-(Furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2975517.png)